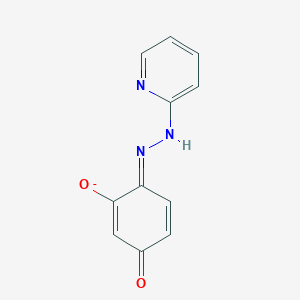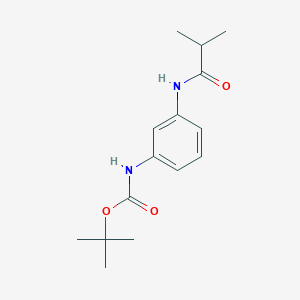![molecular formula C20H17N3O2 B268784 N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B268784.png)
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide, also known as MI-773, is a small molecule inhibitor that has recently gained attention in the field of cancer research. MI-773 has shown promising results in preclinical studies as a potential therapy for various types of cancer.
Mecanismo De Acción
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is a small molecule inhibitor that binds to the MDM2 protein, preventing it from binding to the p53 tumor suppressor protein. This leads to the activation of the p53 pathway and induction of cell death in cancer cells. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide inhibits the activity of the MDM2 protein, leading to the activation of the p53 pathway and induction of cell death. Physiologically, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been shown to inhibit the growth and proliferation of cancer cells, sensitize cancer cells to chemotherapy and radiation therapy, and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide in lab experiments is its specificity for the MDM2 protein, making it a valuable tool for studying the p53 pathway and its role in cancer. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is also relatively easy to synthesize and has shown promising results in preclinical studies. However, one limitation of using N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide in lab experiments is its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
Direcciones Futuras
There are several future directions for research on N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide and its potential therapeutic applications in cancer treatment. One area of focus is the development of more potent and selective MDM2 inhibitors, which could improve the efficacy and safety of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide, which could help to personalize cancer treatment and improve patient outcomes. Additionally, further studies are needed to investigate the potential combination therapies of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide with chemotherapy and radiation therapy, as well as the long-term effects of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide on cancer patients.
Métodos De Síntesis
The synthesis of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide involves several steps, starting from the reaction of 4-aminobenzoyl chloride with isonicotinic acid in the presence of a base. The resulting product is then reacted with N-methyl aniline to form the final compound, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide. The synthesis method of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is a relatively simple and efficient process, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, lung cancer, and leukemia. Preclinical studies have shown that N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide can inhibit the activity of the p53-MDM2 interaction, leading to the activation of the p53 tumor suppressor pathway and induction of cell death in cancer cells. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
Propiedades
Nombre del producto |
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide |
|---|---|
Fórmula molecular |
C20H17N3O2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-[3-[methyl(phenyl)carbamoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c1-23(18-8-3-2-4-9-18)20(25)16-6-5-7-17(14-16)22-19(24)15-10-12-21-13-11-15/h2-14H,1H3,(H,22,24) |
Clave InChI |
XJQMCNULIHTFLT-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)
![3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)
![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)

![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)

methanone](/img/structure/B268721.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
